1-(5-chloropyridin-2-yl)-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-chloropyridin-2-yl)-3-methylurea is an organic compound that belongs to the class of pyridylureas. This compound is characterized by the presence of a chloropyridine ring attached to a methylurea moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloropyridin-2-yl)-3-methylurea typically involves the reaction of 5-chloro-2-pyridylamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
5-Chloro-2-pyridylamine+Methyl isocyanate→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloropyridin-2-yl)-3-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions may require the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridylureas.
Scientific Research Applications
1-(5-chloropyridin-2-yl)-3-methylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(5-chloropyridin-2-yl)-3-methylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-pyridyl)-3-phenylurea: Similar structure but with a phenyl group instead of a methyl group.
1-(5-Chloro-2-pyridyl)-3-ethylurea: Similar structure but with an ethyl group instead of a methyl group.
1-(5-Chloro-2-pyridyl)-3-isopropylurea: Similar structure but with an isopropyl group instead of a methyl group.
Uniqueness
1-(5-chloropyridin-2-yl)-3-methylurea is unique due to its specific combination of a chloropyridine ring and a methylurea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
17771-34-5 |
---|---|
Molecular Formula |
C7H8ClN3O |
Molecular Weight |
185.61 g/mol |
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-methylurea |
InChI |
InChI=1S/C7H8ClN3O/c1-9-7(12)11-6-3-2-5(8)4-10-6/h2-4H,1H3,(H2,9,10,11,12) |
InChI Key |
GRPWTVWAOMIJHR-UHFFFAOYSA-N |
SMILES |
CNC(=O)NC1=NC=C(C=C1)Cl |
Canonical SMILES |
CNC(=O)NC1=NC=C(C=C1)Cl |
17771-34-5 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.